molecular formula C11H7ClF3N3O2 B13205569 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1311315-23-7

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13205569
CAS No.: 1311315-23-7
M. Wt: 305.64 g/mol
InChI Key: GVCVHPNNXHSGHH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 is occupied by a 3-chloropyridin-2-yl group, position 3 by a methyl group, position 5 by a trifluoromethyl group, and position 4 by a carboxylic acid moiety. The numbering prioritizes the carboxylic acid functional group (-COOH) as the principal characteristic group, ensuring the lowest possible locants for substituents.

The molecular formula, C₁₁H₇ClF₃N₃O₂ , reflects the integration of a pyridine ring (C₅H₃ClN), a pyrazole core (C₃H₂N₂), and three distinct substituents: methyl (-CH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH). Key structural features include:

  • A pyridine ring with chlorine at position 3, directly bonded to the pyrazole’s nitrogen at position 1.
  • A trifluoromethyl group at pyrazole position 5, contributing to electron-withdrawing effects.
  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Pyridine ring C₅H₃ClN
Pyrazole core C₃H₂N₂
Methyl (-CH₃) CH₃
Trifluoromethyl (-CF₃) CF₃
Carboxylic acid (-COOH) COOH
Total C₁₁H₇ClF₃N₃O₂

This formula aligns with high-resolution mass spectrometry data, which reports an exact mass of 373.00528 atomic mass units.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction (XRD) studies of analogous pyrazole-carboxylic acid derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, reveal critical insights into the expected crystal packing and hydrogen-bonding networks of the title compound. While direct XRD data for 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not explicitly reported in the provided sources, its structural homologs exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å.

Key crystallographic predictions for the compound include:

  • Intermolecular interactions : The carboxylic acid group likely forms O–H···N hydrogen bonds with adjacent pyridine or pyrazole nitrogen atoms, stabilizing the lattice.
  • Halogen interactions : Chlorine and fluorine atoms may participate in Type I halogen···halogen contacts (e.g., Cl···Cl or Cl···F), as observed in brominated pyrazole derivatives.
  • Planarity : The pyridine and pyrazole rings are expected to adopt a near-coplanar arrangement, minimizing steric hindrance between substituents.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.2 Å, b = 11.0 Å, c = 10.4 Å
β angle 100.1°
Z (molecules/unit cell) 4

Conformational Analysis Through Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides complementary data to XRD by probing local electronic environments and molecular motion. For this compound, key NMR observables include:

  • ¹³C chemical shifts : The carboxylic acid carbon (C=O) is anticipated to resonate near 170 ppm, while the trifluoromethyl (-CF₃) carbon appears as a quartet (¹J₃₁₉F-¹³C ≈ 280 Hz) near 120 ppm.
  • ¹⁹F NMR : The -CF₃ group generates a singlet near -60 ppm, characteristic of perfluorinated alkyl chains.
  • ¹H NMR : The pyrazole ring proton (position 2) and pyridine aromatic protons exhibit couplings (²J₃₁H-H ≈ 2–3 Hz) consistent with meta-substituted aromatic systems.

Cross-polarization magic-angle spinning (CP/MAS) experiments would further resolve anisotropic interactions, such as chemical shift anisotropy (CSA) of the carboxylic acid group.

Electronic Structure Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the electronic structure and reactive sites of the molecule. Key findings include:

  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the pyridine ring and carboxylic acid group, while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethyl-pyrazole moiety. This suggests electrophilic reactivity at the pyridine ring.
  • Electrostatic potential (ESP) : Regions of high electron density (negative ESP) cluster around the carboxylic acid oxygen atoms, making them susceptible to electrophilic attack.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the pyrazole’s lone pairs and σ* orbitals of adjacent substituents stabilize the molecule by 15–20 kcal/mol.

Table 3: DFT-Derived Electronic Properties

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
Band Gap 4.4
Dipole Moment 5.6 Debye

These computational insights align with experimental data from related pyrazole-carboxylic acid derivatives, underscoring the compound’s potential as a ligand in coordination chemistry or a precursor in agrochemical synthesis.

Properties

CAS No.

1311315-23-7

Molecular Formula

C11H7ClF3N3O2

Molecular Weight

305.64 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClF3N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20)

InChI Key

GVCVHPNNXHSGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxalyl Chloride: Used for converting carboxylic acids to acyl chlorides.

    Potassium Persulfate: Employed in oxidation reactions.

    Phosphorus Tribromide: Utilized for bromination reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS) Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1305711-84-5) - C₁₁H₄ClF₆N₃O₂ 355.61 High electronegativity from Cl and CF₃; potential enzyme inhibition.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (1315367-73-7) - CF₃ → CHF₂ at position 5 C₁₂H₇ClF₅N₃O₂ 355.65 Reduced lipophilicity vs. CF₃; may alter metabolic stability.
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (1260855-51-3) Pyridine → phenyl with CF₃ C₁₁H₇F₃N₂O₂ 256.18 Enhanced π-π stacking; broader solubility in organic solvents.
1-(2-Hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (3D-JFC42959) Pyridine → 2-hydroxyethyl - - Increased hydrophilicity; potential for prodrug development.
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyridine → thiophene-thiazole - - Boiling point: 541.9°C; heterocyclic motif for targeting sulfur-rich enzymes.
1-(4-((tert-Butoxycarbonyl)amino)-3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid tert-BOC-protected amine on pyridine - - Improved stability during synthesis; intermediate for peptide coupling.

Structural and Functional Analysis

A. Substituent Effects on Reactivity and Binding
  • Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity .
  • Chloropyridine vs. Phenyl :
    • The 3-chloropyridin-2-yl group in the target compound offers directional hydrogen bonding via the pyridine nitrogen, unlike the phenyl analog .
  • Difluoromethyl (CHF₂) :
    • In CAS 1315367-73-7, CHF₂ reduces steric hindrance compared to CF₃, possibly improving substrate compatibility in catalytic sites .
C. Physicochemical Properties
  • Solubility :
    • Carboxylic acid group enhances water solubility, but CF₃ and chloropyridine counterbalance this via hydrophobicity.
    • The hydroxyethyl analog () is more water-soluble due to the -OH group.
  • Thermal Stability :
    • Thiophene-thiazole derivatives () exhibit high boiling points (~542°C), suggesting thermal robustness.

Biological Activity

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C₁₁H₇ClF₃N₃O₂
  • Molecular Weight : 305.64 g/mol
  • CAS Number : 1265323-81-6

Synthesis

The synthesis of compound 1 typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the chloropyridinyl and trifluoromethyl groups. The detailed synthetic pathway can vary, but it generally includes:

  • Formation of the pyrazole core.
  • Substitution reactions to introduce the chloropyridine moiety.
  • Addition of the trifluoromethyl group.

Compound 1 exhibits significant biological activity through its interactions with various molecular targets. Key mechanisms include:

  • Modulation of Ryanodine Receptors : It has been shown to influence calcium ion release in cells, impacting numerous physiological processes such as muscle contraction and neurotransmitter release.
  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including compound 1, can exhibit antifungal properties. A study highlighted that certain pyrazole derivatives showed higher antifungal activity compared to established fungicides like boscalid .

Structure-Activity Relationship (SAR)

The effectiveness of compound 1 can be attributed to its structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its biological activity by stabilizing transition states during enzymatic reactions. SAR studies have shown that modifications to the pyrazole ring can significantly impact its potency against specific targets .

Case Studies

StudyFindings
Antifungal Activity Evaluation Compound 1 demonstrated significant inhibition against several phytopathogenic fungi, outperforming traditional antifungals in some cases .
Calcium Signaling Modulation The compound effectively modulated ryanodine receptor activity, influencing calcium dynamics in cardiac and skeletal muscle cells.
Enzyme Interaction Studies Inhibitory assays revealed that compound 1 interacts with key metabolic enzymes, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

The uniqueness of compound 1 lies in its combination of functional groups that enhance its biological activity compared to structurally similar compounds:

Compound NameCAS NumberSimilarity Index
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid128694-63-30.66
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid345637-71-00.63
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole188817-13-20.60

The structural diversity among these compounds influences their respective biological activities, with compound 1 showing promising results due to its specific functional groups.

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